Benzoic acid-d

Physical Organic Chemistry Electrochemistry Reaction Mechanism

Quantifying benzoic acid preservatives in food faces ion suppression issues. Benzoic acid-d (CAS 1005-01-2) solves this as a co-eluting M+1 internal standard for IDMS. Key advantages: • M+1 mass shift ensures selective detection without retention time drift. • Avoids quantitation errors from isotopic fractionation common with d5 analogs. • Stable crystalline solid, supplied with 99 atom % D isotopic purity for traceable calibration. Global stock supports food safety and metabolism research workflows.

Molecular Formula C7H6O2
Molecular Weight 123.13 g/mol
CAS No. 1005-01-2
Cat. No. B086884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid-d
CAS1005-01-2
Molecular FormulaC7H6O2
Molecular Weight123.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i/hD
InChIKeyWPYMKLBDIGXBTP-DYCDLGHISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoic Acid-d: Deuterated Internal Standard for LC-MS/MS


Benzoic acid-d (CAS 1005-01-2) is a stable isotopically labeled analog of benzoic acid, characterized by the selective substitution of the carboxylic acid proton with deuterium, yielding a mass shift of M+1 relative to the unlabeled parent compound . This compound is a white crystalline solid with a molecular weight of 123.13 g/mol and is primarily utilized as a tracer molecule and an internal standard in advanced analytical methodologies, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy . Its fundamental role is to provide a nearly chemically identical, yet mass-differentiated, reference point for accurate quantification, enabling the correction for sample preparation variability, instrument drift, and matrix effects that compromise the precision of assays relying on unlabeled benzoic acid.

Product type Deuterated internal standard (ISTD) for benzoic acid
Mass shift +1 Da (M+1) relative to unlabeled analyte
Method fit Co-eluting ISTD for LC-MS/MS and IDMS quantification

Benzoic Acid-d: Differentiation from Unlabeled and d5 Analogs


Generic substitution of benzoic acid-d with unlabeled benzoic acid or even other deuterated analogs like benzoic acid-d5 fails in quantitative analytical contexts due to fundamental differences in mass spectrometric detection and isotopic interference [1]. While unlabeled benzoic acid cannot serve as an internal standard for itself due to identical mass, benzoic acid-d5, with its M+5 mass shift, presents a distinct chromatographic behavior and can suffer from isotopic fractionation in HPLC, leading to quantitation errors when compared to the mono-deuterated form [2]. The mono-deuteration in benzoic acid-d offers a unique M+1 mass shift that provides a sufficient mass separation for selective ion monitoring while minimizing the potential for differential retention time shifts and deuterium/hydrogen exchange that can plague more heavily labeled analogs, ensuring more robust and accurate isotope dilution mass spectrometry (IDMS) workflows [3].

Benzoic acid-d (target)
Unlabeled benzoic acid
Identical mass prevents differentiation in MS; may not serve as co-eluting ISTD for matrix-effect correction.
Benzoic acid-d (M+1)
Benzoic acid-d5 (M+5)
Larger deuterium substitution can cause measurable isotopic fractionation in HPLC, introducing quantitation bias relative to the M+1 analog.

Benzoic Acid-d: Quantitative Evidence for Method and Mechanism


Kinetic Isotope Effect in Electrochemical Reduction

In the electrochemical reduction of benzoic acid to benzyl alcohol, the use of benzoic acid-d (carboxyl-deuterated) results in a measurable kinetic isotope effect. This quantifiable difference in reaction rate provides direct evidence of the rate-determining step involving proton (or deuteron) transfer, which is a critical differentiator from the unlabeled analog for mechanistic studies [1].

Kinetic isotope effect
Reported
2.4 ± 1.0
kH/kD
Supports reaction pathway elucidation
Electrochemical reduction; CD3OD/D2SO4
Physical Organic Chemistry Electrochemistry Reaction Mechanism

Chromatographic Isotopic Fractionation: M+1 vs. M+5

While both are used as internal standards, benzoic acid-d and the ring-deuterated benzoic acid-d5 exhibit distinct chromatographic behavior. Studies using HPLC have demonstrated that benzoic acid-d5 undergoes quantifiable isotopic fractionation from its unlabeled analog, potentially introducing error in isotope dilution assays. Benzoic acid-d, with a smaller isotopic substitution, is posited to exhibit less fractionation, offering a more robust alternative for high-precision quantification in certain matrices [1].

Isotopic fractionation
Reported
α ≈ 1.0
vs.
α > 1.0
Supports ISTD selection for high-precision IDMS
HPLC fractionation context; matrix-dependent
Analytical Chemistry Chromatography Stable Isotope Dilution Assay

M+1 Mass Shift for MS Differentiation

As a mono-deuterated internal standard, benzoic acid-d offers a definitive +1 Da mass shift relative to the unlabeled analyte, C6H5CO2H (122 Da) versus C6H5CO2D (123 Da) . This mass difference is sufficient for clear baseline resolution in most mass spectrometry analyses, allowing for selective ion monitoring without the risk of isotopic cross-contamination that can occur with the natural abundance M+1 isotope peak of the unlabeled compound. In contrast, using unlabeled benzoic acid as a surrogate standard provides no mass differentiation, making it unsuitable for co-elution and simultaneous detection in complex samples.

MS mass differentiation
Class-level
+1 Da
Enables selective ion monitoring for ISTD co-elution
Class-level inference; confirm for target matrix
Mass Spectrometry Isotope Dilution Quantitative Analysis

Benzoic Acid-d: Key Application Scenarios


Benzoic Acid Quantification in Food by ID-LC-MS/MS

Benzoic acid-d is the optimal internal standard for the accurate quantification of benzoic acid as a preservative in complex matrices like beverages or processed foods using isotope dilution mass spectrometry. The definitive M+1 mass shift allows for its use as a co-eluting internal standard that corrects for ion suppression or enhancement caused by the matrix, providing superior accuracy and precision over external calibration methods or the use of chemically dissimilar internal standards [1]. This is a critical application in food safety and quality control laboratories adhering to strict regulatory requirements.

Benzoic Acid Metabolic Tracing for Pharmacokinetics

In drug metabolism studies, benzoic acid-d serves as a stable isotope tracer to investigate the conjugation of benzoic acid to glycine to form hippuric acid in vivo. By administering benzoic acid-d and monitoring the formation of deuterated hippuric acid in urine or plasma using LC-MS or 2H NMR, researchers can quantitatively track the metabolic fate of the compound without the use of radioactive labels [2]. This application is fundamental to preclinical pharmacokinetic and toxicological assessments of drugs and xenobiotics.

Reaction Mechanism Studies via Kinetic Isotope Effect

Benzoic acid-d is a specific and valuable probe for investigating the mechanisms of chemical reactions where proton transfer is a key step. The measured kinetic isotope effect (k_H/k_D = 2.4 ± 1.0) during electrochemical reduction provides direct, quantifiable evidence about the nature of the transition state and whether the breaking of the O-H bond is involved in the rate-determining step [3]. This capability makes it a specific reagent of choice for fundamental studies in physical organic chemistry, differentiating it from other deuterated analogs or unlabeled compounds that cannot provide this same level of mechanistic insight.

Application
Selection Property
Validation Focus
Benzoic acid quantification in food matrices
Co-eluting ISTD for matrix-effect correction
Accuracy and precision in beverage/food samples
Metabolic tracing to hippuric acid
Stable isotope tracer without radiolabels
In vivo metabolic fate in research PK models
Reaction mechanism elucidation
Deuterium probe for proton-transfer step
Rate-determining step in mechanistic studies

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